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Compound of Interest

Compound Name: H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH

CAS No.: 105802-82-2

Cat. No.: B3026682

Get Quote

Introduction
In the landscape of cellular signaling and drug discovery, the study of protein kinases—enzymes that catalyze the phosphorylation of

proteins—is of paramount importance. The precise measurement of kinase activity is fundamental to understanding their regulatory roles in

health and disease. To this end, researchers rely on highly specific and reliable tools, among which are synthetic peptide substrates. This

guide provides an in-depth technical overview of the synthetic nonapeptide Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu (VRKRTLRRL), a widely

utilized substrate for in vitro kinase assays, particularly for Protein Kinase C (PKC) and other related serine/threonine kinases.

Unlike endogenous protein substrates, which can be large and complex, short synthetic peptides like VRKRTLRRL offer a simplified and

reproducible system for quantifying the enzymatic activity of a specific kinase. The VRKRTLRRL sequence has been empirically designed

to contain a consensus phosphorylation site for PKC, characterized by a central serine or threonine residue flanked by basic amino acids.

This document will detail the peptide's chemical and structural properties, synthesis, and its application in robust kinase assay protocols,

serving as a vital resource for researchers in molecular biology, biochemistry, and drug development.

Physicochemical and Structural Profile
The utility of VRKRTLRRL as a kinase substrate is intrinsically linked to its specific amino acid sequence and resulting chemical properties.

Amino Acid Sequence and Physicochemical Properties
The primary structure of the peptide is composed of nine amino acid residues:

Val - Arg - Lys - Arg - Thr - Leu - Arg - Arg - Leu

This composition imparts distinct physicochemical characteristics that are crucial for its function in kinase assays. The high prevalence of

basic residues (Arginine and Lysine) results in a strong positive charge at neutral pH and a high isoelectric point.
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Property Value

Full Sequence Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu

Molecular Formula C₅₃H₁₀₅N₂₁O₁₀

Average Molecular Weight 1196.53 Da

Monoisotopic Molecular Weight 1195.83 Da

Theoretical Isoelectric Point (pI) 12.51

Net Charge at pH 7.4 +5

These values were calculated using the ExPASy ProtParam tool.

Structural Characteristics for Kinase Recognition
As a short, linear peptide, VRKRTLRRL is unlikely to adopt a stable secondary structure in solution. Its flexibility allows it to readily fit into

the catalytic cleft of target kinases. The key structural features for kinase recognition are:

The Phosphorylation Site: The Threonine (Thr) residue at position five is the hydroxyl-group-containing amino acid that acts as the

phosphate acceptor.

Basic Residues: The Arginine (Arg) and Lysine (Lys) residues at positions 2, 3, 4, 7, and 8 are critical for recognition by the AGC family of

kinases, including PKC. These positively charged side chains interact with acidic residues in the kinase's substrate-binding pocket,

ensuring proper orientation and high-affinity binding. The sequence motif R-X-X-S/T-R, where basic residues are in close proximity to the

phospho-acceptor site, is a hallmark of many PKC substrates.

Synthesis, Purification, and Quality Control
The production of high-purity VRKRTLRRL is essential for obtaining accurate and reproducible results in kinase assays.

Solid-Phase Peptide Synthesis (SPPS)
VRKRTLRRL is chemically synthesized using the Solid-Phase Peptide Synthesis (SPPS) methodology, a cornerstone of modern peptide

chemistry.[1][2] This process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached

to an insoluble polymer resin.[2] The cycle of deprotection and coupling is repeated until the full nonapeptide sequence is assembled.

Finally, the peptide is cleaved from the resin and all protecting groups are removed.

Purification by High-Performance Liquid Chromatography (HPLC)
The crude synthetic peptide contains the desired product along with impurities such as truncated or deletion sequences. Purification is

almost universally achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] This technique

separates the full-length peptide from contaminants based on differences in hydrophobicity, yielding a product with high purity (typically

>95%).[3]

Quality Control with Mass Spectrometry (MS)
The identity and purity of the final peptide product are verified using mass spectrometry.[5][6] This technique confirms that the molecular

weight of the synthesized peptide matches its theoretical calculated mass, ensuring the correct sequence has been produced.[7] Further

fragmentation analysis (MS/MS) can be used to confirm the precise amino acid sequence.[7]

Applications in Kinase Research
VRKRTLRRL serves as a versatile tool for measuring the activity of several important serine/threonine kinases.
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Protein Kinase C (PKC) Assays
VRKRTLRRL is frequently employed as a specific and efficient substrate for various isoforms of Protein Kinase C.[6] PKC is a critical family

of enzymes involved in numerous signal transduction pathways, and its dysregulation is implicated in cancer and other diseases. Assays

using VRKRTLRRL allow for the screening of potential PKC inhibitors or activators and for studying the enzyme's kinetics and regulation.

Plant Kinase Assays: SOS2 and SnRK1
Beyond mammalian kinases, this peptide has proven valuable in plant biology. It is a recognized substrate for:

SOS2 (Salt Overly Sensitive 2): A key protein kinase in the salt stress response pathway in plants like Arabidopsis thaliana. In vitro

assays using VRKRTLRRL help to elucidate how SOS2 is activated and regulated, contributing to the development of salt-tolerant crops.

SnRK1 (Sucrose non-fermenting 1-Related protein Kinase 1): The plant homolog of mammalian AMP-activated protein kinase (AMPK),

SnRK1 is a central regulator of energy metabolism. VRKRTLRRL is used to measure SnRK1 activity in response to sugar signaling and

energy stress, providing insights into plant growth and development.

Experimental Protocols
The following section provides a generalized protocol for a radioactive in vitro kinase assay using VRKRTLRRL. Non-radioactive

alternatives, such as fluorescence polarization-based assays, are also widely used.

Generalized In Vitro Kinase Assay Protocol (Radioactive)
This protocol is based on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the threonine residue of VRKRTLRRL.

1. Reagent Preparation:

Kinase Buffer (10X): Prepare a concentrated buffer appropriate for the specific kinase being studied. A typical buffer might be 200 mM

Tris-HCl (pH 7.5), 100 mM MgCl₂, and 10 mM DTT.

ATP Stock (10 mM): Dissolve ATP in nuclease-free water.

Peptide Substrate Stock (5 mM): Dissolve lyophilized VRKRTLRRL peptide in nuclease-free water to a final concentration of 5 mM.

[γ-³²P]ATP: (Specific activity ~3000 Ci/mmol).

Kinase: Purified, active enzyme of interest.

Stopping Solution: 75 mM Phosphoric Acid.

P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

2. Assay Procedure:

Prepare Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions. For each 25 µL reaction, combine:

2.5 µL of 10X Kinase Buffer

Water to a final volume of 20 µL (after adding kinase)

1 µL of 5 mM VRKRTLRRL peptide (final concentration 200 µM)

(Optional) Inhibitors or activators to be tested.
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Add Kinase: Add the appropriate amount of purified kinase to the master mix or individual tubes.

Initiate Reaction: Prepare an ATP mix by diluting [γ-³²P]ATP with the 10 mM cold ATP stock to the desired final concentration and specific

activity. Start the kinase reaction by adding 5 µL of the ATP mix.

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes),

ensuring the reaction is in the linear range.

Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose square. The basic

peptide will bind to the negatively charged phosphocellulose paper.

Washing: Immediately place the P81 squares in a beaker with 500 mL of 75 mM phosphoric acid. Wash three times for 5-10 minutes

each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final rinse with acetone to dry the papers.

Quantification: Place the dry P81 squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a

scintillation counter.

Non-Radioactive Alternative: IMAP Assay
The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a common non-radioactive alternative. In this

homogeneous assay, a fluorescently labeled VRKRTLRRL peptide is used. After the kinase reaction, a binding reagent containing

nanoparticles with trivalent metal ions is added. These nanoparticles bind specifically to the phosphate group on the phosphorylated

peptide. This binding event dramatically slows the molecular rotation of the small peptide, leading to an increase in its fluorescence

polarization, which can be measured on a plate reader.

Visualizations
Phosphorylation Reaction
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Caption: A flowchart illustrating the key steps of a radioactive in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pepcalc.com [pepcalc.com]

2. Peptide Analyzing Tool | Thermo Fisher Scientific - HK [thermofisher.com]

3. lifetein.com [lifetein.com]

4. GitHub - kyu999/ProtParamJS: A tool to analyze proteins [github.com]

5. Peptide Property Calculator [peptide2.com]

6. Expasy - ProtParam [web.expasy.org]

7. ExPASy - ProtParam tool [pdg.cnb.uam.es]

To cite this document: BenchChem. [The Synthetic Peptide VRKRTLRRL: A Technical Guide for Kinase Research]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b3026682/docs#the-synthetic-peptide-vrkrtlrrl-a-technical-guide-for-
kinase-research]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3555139/
https://www.researchgate.net/publication/8541295_Immobilized_Metal_Ion_Affinity-Based_Fluorescence_Polarization_IMAP_Advances_in_Kinase_Screening
https://www.aapptec.com/peptide-purification-i-5.html
https://pubmed.ncbi.nlm.nih.gov/26420455/
https://pubmed.ncbi.nlm.nih.gov/1977348/
https://pubmed.ncbi.nlm.nih.gov/15165516/
https://www.csbio.com/spps-guide
https://www.lib.kobe-u.ac.jp/repository/81002821.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2828720/
https://www.researchgate.net/figure/SOS2-is-activated-in-the-PM-during-salt-stress-A-SOS2-in-vitro-kinase-assay_fig2_346087570
https://www.benchchem.com/product/b3026682?utm_src=pdf-custom-synthesis#bc-rfq
https://pepcalc.com/
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/peptides-proteins/custom-peptide-synthesis-services/peptide-analyzing-tool.html
https://www.lifetein.com/peptide-analysis-tool.html
https://github.com/kyu999/ProtParamJS
https://www.peptide2.com/peptide_property_calculator.php
https://web.expasy.org/protparam/
http://www.pdg.cnb.uam.es/cursos/Leon_2003/pages/visualizacion/programas_manuales/spdbv_userguide/us.expasy.org/tools/protparam.html
https://www.benchchem.com/product/b3026682/docs#the-synthetic-peptide-vrkrtlrrl-a-technical-guide-for-kinase-research
https://www.benchchem.com/product/b3026682/docs#the-synthetic-peptide-vrkrtlrrl-a-technical-guide-for-kinase-research
https://www.benchchem.com/product/b3026682/docs#the-synthetic-peptide-vrkrtlrrl-a-technical-guide-for-kinase-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026682?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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